![molecular formula C19H39NO2 B129837 N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide CAS No. 142128-47-0](/img/structure/B129837.png)

N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide

概要

説明

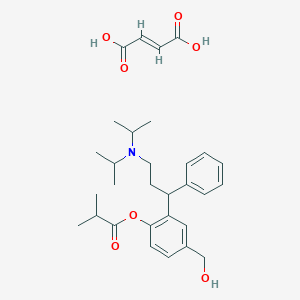

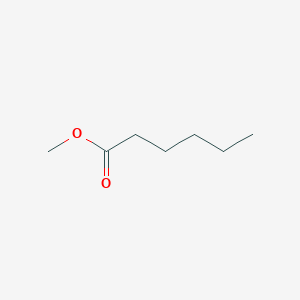

N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide, also known as palmitoyl ethanolamide (PEA), is a naturally occurring endogenous lipid mediator that belongs to the class of N-acylethanolamines (NAEs). It is a chemical compound with a molecular weight of 313.5192 dalton .

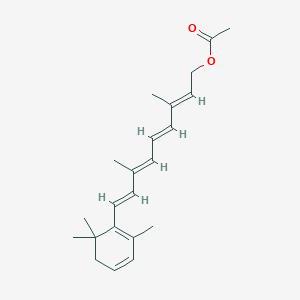

Molecular Structure Analysis

The molecular formula of N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide is C19H39NO2. The exact mass is 313.298065 .Physical And Chemical Properties Analysis

The physical and chemical properties of N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide include a density of 0.9±0.1 g/cm3 , a boiling point of 469.3±28.0 °C at 760 mmHg , and a flash point of 237.6±24.0 °C .科学的研究の応用

Management of Peripheral Neuropathic Pain

R-Palmitoyl-(1-methyl) Ethanolamide: has been studied for its potential in managing peripheral neuropathic pain. This condition originates from injury to the peripheral nervous system and manifests as symptoms like allodynia and hyperalgesia. The compound is part of a group of endogenous bioactive lipids known as ALIAmides, which exhibit anti-inflammatory and anti-hyperalgesic effects due to the down-regulation of mast cell activation .

Anti-inflammatory Effects

The compound has documented anti-inflammatory effects. During inflammation, it accumulates and exhibits beneficial effects, including in clinically relevant animal models of inflammatory pain. Its role in controlling inflammatory responses is supported by preclinical and clinical studies .

Surfactant Characteristics

Research has explored the surfactant characteristics of R-Palmitoyl-(1-methyl) Ethanolamide . It has been synthesized from palmitic acid and monoethanolamine, showing properties like a high melting point, good stability, and low solubility in various solvents. Its application as a surfactant depends on the polarity between two interface groups, and it can be used as a wetting agent or emulsifier .

Enhancement of Inhibitory Action on Mast Cells

This compound is expected to enhance the inhibitory action of palmitoylethanolamide (PEA) on mast cells and other cells known to express the CB2 receptor. This could lead to prolonged duration of action and enhanced potency in vivo, although published studies on this specific use are not yet available .

Potential in Bioorganic and Medicinal Chemistry

The compound’s structure and properties, such as molecular weight, density, boiling point, and flash point, make it a candidate for further research in bioorganic and medicinal chemistry. Its synthetic routes and potential uses in creating new medicinal compounds are areas of ongoing investigation .

作用機序

Target of Action

R-Palmitoyl-(1-methyl) Ethanolamide is a synthetic analog of Palmitoyl ethanolamide (PEA), an endogenous cannabinoid found in mammalian tissues . The primary targets of this compound are cells known to express the CB2 receptor .

Mode of Action

The compound incorporates an ®-methyl group vicinal to the alcohol on the ethanolamine moiety . This analogous modification to arachidonoyl ethanolamide (AEA) protects the molecule from hydrolysis by fatty acid amide hydrolase . This leads to a prolonged duration of action and enhanced potency in vivo .

Biochemical Pathways

The compound is expected to show enhancement of the inhibitory action of PEA on mast cells and other cells known to express the CB2 receptor . This suggests that it may be involved in the modulation of the endocannabinoid system and the associated biochemical pathways.

Pharmacokinetics

The modification to the ethanolamine moiety in R-Palmitoyl-(1-methyl) Ethanolamide protects the molecule from hydrolysis by fatty acid amide hydrolase . This results in a prolonged duration of action, which could potentially impact the compound’s ADME properties and bioavailability.

Result of Action

R-Palmitoyl-(1-methyl) Ethanolamide is expected to exhibit anti-inflammatory effects, similar to its parent compound PEA . During inflammation, PEA accumulates and exhibits anti-inflammatory effects, including beneficial effects in clinically relevant animal models of inflammatory pain .

特性

IUPAC Name |

N-[(2R)-1-hydroxypropan-2-yl]hexadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(22)20-18(2)17-21/h18,21H,3-17H2,1-2H3,(H,20,22)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYVPKPNOVYCJAP-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@H](C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H39NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40576577 | |

| Record name | N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide | |

CAS RN |

142128-47-0 | |

| Record name | N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

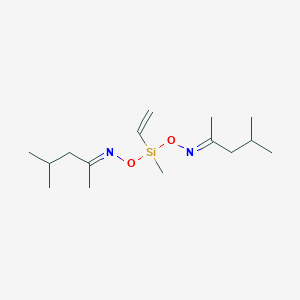

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine](/img/structure/B129755.png)

acetic acid](/img/structure/B129763.png)